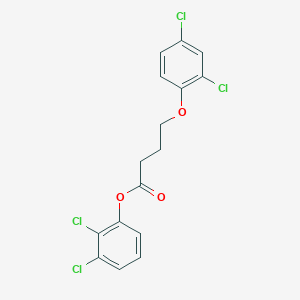![molecular formula C19H20ClN3O2 B5201465 N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5201465.png)
N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, commonly known as NPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPC belongs to the class of urea-based compounds and has been shown to exhibit various biochemical and physiological effects.
科学研究应用
NPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. NPC has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The mechanism of action of NPC is complex and not fully understood. However, it is believed that NPC exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, NPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. NPC has also been shown to inhibit the activity of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
NPC has been shown to exhibit various biochemical and physiological effects. For example, NPC has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. NPC has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, NPC has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
NPC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. NPC is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of NPC in lab experiments. For example, NPC can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. In addition, NPC can be difficult to work with in vivo due to its poor bioavailability and rapid metabolism.
未来方向
There are several future directions for the study of NPC. One area of interest is the development of new synthetic methods for NPC that are more efficient and environmentally friendly. Another area of interest is the identification of new biological targets for NPC, which could lead to the development of new therapeutic applications. Finally, the use of NPC in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of these treatments.
合成方法
NPC can be synthesized using a variety of methods, but the most common method involves the reaction between 4-chloroaniline and 3-(1-piperidinylcarbonyl)phenyl isocyanate in the presence of a suitable solvent. The reaction typically takes place at room temperature and requires the use of a catalyst. After the reaction is complete, the resulting product is purified using standard techniques, such as column chromatography or recrystallization.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-7-9-16(10-8-15)21-19(25)22-17-6-4-5-14(13-17)18(24)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFFSZUUNLEYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5201383.png)
![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
![2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5201392.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)


![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)

![3-(4-benzyl-1-piperazinyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B5201452.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201459.png)
![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)

